2-Cyclopropoxy-6-iodobenzoic acid
Description
2-Cyclopropoxy-6-iodobenzoic acid is a benzoic acid derivative featuring a cyclopropoxy substituent at the 2-position and an iodine atom at the 6-position of the aromatic ring. The cyclopropoxy group introduces steric strain due to its three-membered ring structure, which may enhance reactivity in ring-opening or substitution reactions .
Properties
Molecular Formula |
C10H9IO3 |
|---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-iodobenzoic acid |
InChI |
InChI=1S/C10H9IO3/c11-7-2-1-3-8(9(7)10(12)13)14-6-4-5-6/h1-3,6H,4-5H2,(H,12,13) |
InChI Key |
FOHMBIDVTAFSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of a cyclopropoxy group. One common method involves the use of 2-iodobenzoic acid as a starting material. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the iodine atom to a less oxidized state.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of deiodinated products.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-Cyclopropoxy-6-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The cyclopropoxy group can participate in various chemical reactions, while the iodine atom can act as a leaving group in substitution reactions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Electronic Properties
A comparative analysis of substituent effects is presented below:
Key Observations :
- Electronic Effects : The iodine atom’s polarizability and size may stabilize transition states in aromatic substitution reactions, contrasting with the electron-withdrawing effects of chlorine in pyrimidine derivatives .
- Solubility : Bulky substituents (e.g., cyclopropoxy, iodine) likely reduce aqueous solubility compared to smaller groups (e.g., methyl, chloro).
Substitution Reactions
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid : Chloro substituents in pyrimidines are reactive in NAS, often replaced by amines or alkoxides in drug synthesis .
- 2-(2,4-Dichlorophenoxy)propionic acid: Phenoxy chlorines are less reactive in NAS due to resonance stabilization but may participate in radical-mediated reactions .
Acid-Base Behavior
The carboxylic acid group in all compounds contributes to acidity. However, substituent electronic effects modulate pKa:
- Electron-withdrawing groups (e.g., iodine, chlorine) lower pKa by stabilizing the deprotonated form.
- Steric hindrance from cyclopropoxy may slightly reduce acidity compared to less bulky analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
